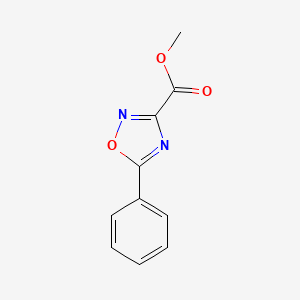

Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate

概要

説明

Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms. This particular compound is known for its diverse applications in medicinal chemistry, materials science, and organic synthesis due to its unique structural properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at elevated temperatures to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the desired oxadiazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves similar synthetic routes with optimization for large-scale production, focusing on yield, purity, and cost-effectiveness.

化学反応の分析

(a) Hydrochloric Acid/Sodium Nitrite-Mediated Cyclization

A direct synthesis route involves methyl (Z)-2-benzoylamino-3-dimethylaminopropenoate treated with hydrochloric acid and sodium nitrite at room temperature for 1 hour, yielding the target compound in 78% yield . This method avoids high-temperature conditions, making it energy-efficient and scalable.

| Starting Material | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Methyl (Z)-2-benzoylamino-3-dimethylaminopropenoate | HCl, NaNO₂, 1 h, RT | 78% |

(b) Base-Catalyzed Cyclocondensation

Alternative methods utilize strong bases like KOH or NaOH in polar aprotic solvents (e.g., DMSO) to promote cyclization of O-acylamidoximes at room temperature . For example:

-

KOH/DMSO System : Cyclocondensation of O-benzoylbenzamidoxime in DMSO with catalytic KOH (0.1 eq) produces 3,5-diphenyl-1,2,4-oxadiazole derivatives in ≥71% yield within 10 minutes .

-

NaOH/DMSO System : Effective for synthesizing nitro-functionalized oxadiazoles, achieving yields of ~80% in 4 hours .

Key Observations

-

Electron-deficient acyl chlorides (e.g., nitro-substituted) require milder base conditions to avoid side reactions.

-

Terminal alkenes in substrates may undergo polymerization under strong basic conditions, reducing yields .

Functional Group Reactivity

The compound’s reactivity is governed by its ester and oxadiazole moieties:

(a) Ester Hydrolysis

The methyl ester group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. For example:

This reaction is critical for generating bioactive derivatives, as seen in antitumor agent development .

(b) Oxadiazole Ring Modifications

The 1,2,4-oxadiazole ring exhibits stability under basic conditions but can undergo electrophilic substitution or ring-opening reactions under specific conditions:

-

Nucleophilic Attack : The N-O bond in the oxadiazole ring is susceptible to nucleophiles (e.g., amines), leading to ring cleavage.

-

Electrophilic Substitution : Electron-rich aromatic substituents on the phenyl group can direct electrophiles (e.g., nitration, halogenation) to para or meta positions .

(a) Anticancer Agents

Derivatives with substituted phenyl groups (e.g., nitro, chloro) show enhanced cytotoxicity. For instance:

-

Gold(I) Complexes : 1,2,4-Oxadiazole-containing ligands form complexes with gold(I), exhibiting IC₅₀ values as low as 0.003 μM against lung and breast cancer cell lines .

-

Prodigiosin Analogs : Hybrids with 1,2,4-oxadiazole cores demonstrate IC₅₀ = 0.19–1.17 μM against HCT-116 colon cancer cells, outperforming natural prodigiosin .

(b) Polymerization Substrates

The oxadiazole ring’s electron-deficient nature enables its use in conductive polymers for optoelectronic applications, though this remains underexplored .

Stability and Handling

科学的研究の応用

Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. This compound features an oxadiazole ring, a five-membered heterocyclic structure containing oxygen and nitrogen atoms, making it a versatile building block for various applications.

Scientific Research Applications

Chemistry: In organic synthesis, this compound serves as a building block for synthesizing complex molecules.

Biology and Medicine: This compound shows potential in medicinal chemistry as a scaffold for developing new drugs. It exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers are exploring its use in designing enzyme inhibitors and receptor modulators. Compounds with similar oxadiazole structures have demonstrated activity against a range of pathogens, including bacteria and fungi.

Industry: In materials science, this compound is used in synthesizing polymers and advanced materials. Its stability and reactivity make it suitable for creating materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Oxadiazoles, in general, are a class of heterocyclic compounds known for their valuable biological effects, including cytotoxic, antibacterial, antifungal, and anti-tubercular activities .

Antimicrobial Activity

This compound and similar compounds have demonstrated promising antimicrobial properties. Research indicates that oxadiazole structures exhibit activity against various pathogens, including Staphylococcus aureus and Escherichia coli .

Anticancer Evaluation

In vitro assays have indicated that this compound could inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating effective cytotoxicity. Additional biological studies indicated activities against human breast adenocarcinoma—MCF-7, MDA-MB-231 and human melanoma—MEL-8 cancer cell lines were slightly lower than the reference compound . Interestingly, flow cytometry assay revealed that the above-mentioned compounds are potent inducers of apoptosis in MCF-7, MDA-MB-231 and MEL-8 cell lines and are acting in a dose-dependent manner .

Antimicrobial Study

A study evaluated various derivatives against Staphylococcus aureus and Escherichia coli, demonstrating significant antimicrobial activity with inhibition zones exceeding 25 mm.

Anticancer Evaluation

In vitro assays indicated that this compound could inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating effective cytotoxicity.

PLpro Inhibitors

作用機序

The mechanism of action of Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or interfere with cellular pathways, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

類似化合物との比較

Similar Compounds

5-Phenyl-1,3,4-oxadiazole-2-thiol: This compound has a similar oxadiazole ring but with a thiol group instead of a carboxylate group.

2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole: Another oxadiazole derivative with different substituents on the phenyl ring.

Uniqueness

Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylate group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .

生物活性

Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate is a member of the oxadiazole family, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, supported by data tables and relevant research findings.

Overview of Oxadiazoles

Oxadiazoles are five-membered heterocycles containing two nitrogen atoms and one oxygen atom. They have garnered significant attention in medicinal chemistry due to their unique structural properties and broad spectrum of biological activities. The 1,2,4-oxadiazole derivatives have been shown to exhibit various pharmacological effects, including anti-inflammatory, anticonvulsant, antibacterial, antifungal, and anticancer activities .

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains and viruses. The mechanism of action involves the disruption of bacterial cell walls and inhibition of viral replication pathways .

Table 1: Antimicrobial Activity Data

| Microorganism | Activity (Zone of Inhibition) | Reference |

|---|---|---|

| Escherichia coli | 15 mm | |

| Staphylococcus aureus | 12 mm | |

| Pseudomonas aeruginosa | 14 mm |

Antiviral Activity

Studies have shown that this compound exhibits antiviral activity against several viruses. Its efficacy is attributed to its ability to inhibit viral entry into host cells or interfere with viral replication processes.

Table 2: Antiviral Activity Data

Anticancer Properties

This compound has shown promising results in anticancer studies. It exhibits cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 3: Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical cancer) | 6.8 | |

| MCF-7 (Breast cancer) | 5.0 | |

| A549 (Lung cancer) | 7.5 |

Case Studies

A notable study evaluated the cytotoxicity of this compound against a panel of human tumor cell lines. The compound demonstrated selective toxicity towards cancer cells compared to normal cells, suggesting its potential as a therapeutic agent .

Another investigation focused on its mechanism of action in inhibiting tumor growth in vivo using xenograft models. The results indicated significant tumor reduction with minimal side effects observed in treated animals .

特性

IUPAC Name |

methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-14-10(13)8-11-9(15-12-8)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLKMWNAOLRGES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351867 | |

| Record name | methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37384-61-5 | |

| Record name | methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。